molecular formula C20H16N4OS B11014919 N-(4-methylpyridin-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(4-methylpyridin-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11014919
M. Wt: 360.4 g/mol
InChI Key: BLUDXRGTDWMFFE-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of pyridine, phenyl, pyrrole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyridin-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiophenol with an α-haloketone under acidic conditions.

    Pyrrole Introduction: The pyrrole moiety can be introduced through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Pyridine and Phenyl Substitution: The pyridine and phenyl groups are typically introduced via nucleophilic aromatic substitution reactions, where a halogenated pyridine and phenyl derivative react with appropriate nucleophiles.

    Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-(4-methylpyridin-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis and cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpyridin-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate
  • N-(4-methylpyridin-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-sulfonamide
  • N-(4-methylpyridin-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-amine

Uniqueness

What sets N-(4-methylpyridin-2-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H16N4OS/c1-14-9-10-21-16(13-14)22-19(25)18-17(15-7-3-2-4-8-15)23-20(26-18)24-11-5-6-12-24/h2-13H,1H3,(H,21,22,25)

InChI Key

BLUDXRGTDWMFFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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